molecular formula C9H11BrN2O2 B1498040 2-Bromo-4-nitro-N-propylaniline CAS No. 1157464-28-2

2-Bromo-4-nitro-N-propylaniline

Cat. No. B1498040
CAS RN: 1157464-28-2
M. Wt: 259.1 g/mol
InChI Key: OVOUOGKDIXSQDS-UHFFFAOYSA-N
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Description

2-Bromo-4-nitro-N-propylaniline is a chemical compound with the CAS Number: 1157464-28-2 . It has a molecular weight of 259.1 and its IUPAC name is 2-bromo-4-nitro-N-propylaniline . It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives which exhibit antibacterial and antifungal activity against a variety of microorganisms in vitro .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4-nitro-N-propylaniline is C9H11BrN2O2 . The InChI code for the compound is 1S/C9H11BrN2O2/c1-2-5-11-9-4-3-7 (12 (13)14)6-8 (9)10/h3-4,6,11H,2,5H2,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-4-nitro-N-propylaniline is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

  • Herbicide Resistance in Transgenic Plants : Research has been conducted on the use of specific genes for conferring herbicide resistance in transgenic plants. A study by Stalker, McBride, and Malyj (1988) focused on bromoxynil, a photosynthetic inhibitor in plants, and explored the introduction of a catabolic detoxification gene in plants to achieve herbicide resistance (Stalker, McBride, & Malyj, 1988).

  • Electrochemical Reduction of Benzyl Bromides : Jouikov and Simonet (2010) researched the reduction of benzyl bromides at solid electrodes in various solvents. They found that certain electrodes favored the one-electron scission of the C-Br bond in benzyl bromides, leading to the formation of benzyl radicals (Jouikov & Simonet, 2010).

  • Ionic Liquid-Promoted Amidation of Quinoline N-Oxides : Xie et al. (2018) presented an eco-friendly method for synthesizing N-acylated 2-aminoquinolines using Bronsted acidic ionic liquids. This process highlights the potential of using ionic liquids for sustainable chemical synthesis (Xie et al., 2018).

  • Highly Fluorescent Sensing of Nitroaromatic Explosives : Turhan et al. (2018) developed crosslinked 2-bromoethyl methacrylate polymer microspheres for the sensitive detection of nitroaromatic compounds in aqueous media. This innovation has applications in security and environmental monitoring (Turhan, Tukenmez, Karagoz, & Bıçak, 2018).

  • Synthesis of Bromamine Acid : Ghaieni, Sharifi, and Fattollahy (2007) developed a new method for preparing bromamine acid, an important intermediate in acid dye synthesis. Their approach focused on efficient and economical synthesis, relevant to the dye industry (Ghaieni, Sharifi, & Fattollahy, 2007).

  • Electrochemical Behavior of 4-Nitrobenzyl Bromide : Mohammadzadeh et al. (2020) studied the electrochemical behavior of 4-nitrobenzyl bromide and its use in the reduction of CO2. This research is significant for understanding the electrocatalytic properties of nitrobenzyl bromides (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).

Safety and Hazards

While specific safety data for 2-Bromo-4-nitro-N-propylaniline is not available, it’s generally advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .

properties

IUPAC Name

2-bromo-4-nitro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-2-5-11-9-4-3-7(12(13)14)6-8(9)10/h3-4,6,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOUOGKDIXSQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656336
Record name 2-Bromo-4-nitro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-nitro-N-propylaniline

CAS RN

1157464-28-2
Record name 2-Bromo-4-nitro-N-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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